Dehydro Isradipine Lactone

概要

説明

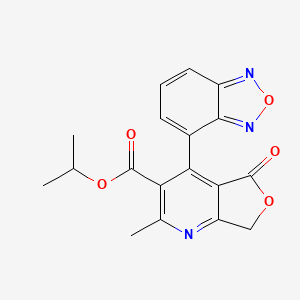

Dehydro Isradipine Lactone is a derivative of Isradipine, a 2,4-dihydropyridine and selective agonist of L-type calcium channels . It has a molecular formula of C₁₈H₁₅N₃O₅ and a molecular weight of 353.33 . This compound is primarily used in research settings, particularly in the fields of pharmacology and neurobiology .

準備方法

The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .

化学反応の分析

Dehydro Isradipine Lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Cardiovascular Applications

Antihypertensive Effects

Dehydro Isradipine Lactone functions similarly to its parent compound, Isradipine, in managing hypertension. It inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. Clinical trials have demonstrated that Isradipine can significantly lower diastolic and systolic blood pressure in patients with essential hypertension .

Mechanism of Action

The compound operates by binding to L-type calcium channels, inhibiting calcium ion entry which is crucial for muscle contraction. This results in decreased arterial smooth muscle contractility, thus lowering vascular resistance and blood pressure .

Neuroprotective Effects

Parkinson's Disease Research

Recent studies have indicated that this compound may protect dopaminergic neurons from degeneration associated with Parkinson's disease. Research involving animal models showed that treatment with Isradipine reduced mitochondrial stress and calcium levels in neurons, which are critical factors in the pathology of Parkinson's disease .

| Study | Findings | Implications |

|---|---|---|

| Surmeier et al. (2018) | Reduced mitochondrial damage and calcium levels in dopaminergic neurons after treatment with Isradipine | Potential therapeutic strategy for neurodegenerative diseases |

| STEADY-PD III Trial | Investigating the efficacy of Isradipine in human subjects with Parkinson's disease | Awaiting results for clinical application |

Addiction Treatment

Potential Applications in Substance Use Disorders

Isradipine has been explored for its potential to mitigate addiction-related behaviors. A systematic review highlighted its effects on dopamine release within the mesolimbic pathway, suggesting that it may reduce the rewarding effects of substances like cocaine and alcohol . Preclinical studies have shown that Isradipine can suppress self-administration of cocaine and morphine in rodent models, indicating a potential role in addiction therapy .

| Study | Substance Tested | Outcome |

|---|---|---|

| Kuzmin et al. (1996) | Morphine | Reduced reinforcing effects |

| Fadda et al. (1992) | Ethanol | Decreased consumption and dependence |

Pharmacokinetics and Safety Profile

Pharmacokinetic Considerations

Isradipine exhibits a peak plasma concentration within 1-2 hours post-administration, with a half-life allowing for sustained antihypertensive effects throughout the day . The safety profile is generally favorable; however, common side effects include dizziness and peripheral edema due to its vasodilatory properties .

作用機序

Dehydro Isradipine Lactone exerts its effects by binding to L-type calcium channels with high affinity and specificity . This binding inhibits calcium flux into cardiac and arterial smooth muscle cells, leading to vasodilation and reduced blood pressure . The compound also improves endothelium-mediated nitric oxide-dependent vasodilation .

類似化合物との比較

Dehydro Isradipine Lactone is unique compared to other calcium channel blockers due to its specific binding affinity and neuroprotective properties . Similar compounds include:

- Nifedipine

- Felodipine

- Nimodipine

These compounds also belong to the dihydropyridine class of calcium channel blockers but differ in their pharmacokinetic profiles and specific therapeutic applications .

生物活性

Dehydro Isradipine Lactone is a derivative of Isradipine, a well-known calcium channel blocker used primarily in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its lactone structure, which influences its biological activity. The compound is structurally related to Isradipine, which belongs to the dihydropyridine class of calcium channel blockers.

This compound acts primarily as a calcium channel blocker. It binds with high affinity to L-type calcium channels in cardiac and smooth muscle cells, inhibiting calcium influx. This results in:

- Vasodilation : By relaxing vascular smooth muscle, it decreases systemic vascular resistance and lowers blood pressure.

- Negative Inotropic Effects : It reduces myocardial contractility, which can be beneficial in certain cardiovascular conditions.

The IC50 value for this compound has been reported to be approximately 34 ± 8 μM, indicating its potency as a calcium channel blocker .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Isradipine. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption following oral administration.

- Bioavailability : Approximately 15-24% due to extensive first-pass metabolism.

- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its pharmacological effects.

- Excretion : Metabolites are excreted mainly through urine and feces.

Antihypertensive Effects

Research indicates that this compound effectively lowers blood pressure in hypertensive models. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to controls .

Cardiovascular Studies

In clinical settings, this compound has shown promise in improving outcomes for patients with cardiovascular diseases. A study involving patients with hypertension reported improved left ventricular function and reduced incidence of heart failure events when treated with this compound .

Case Studies

- Hypertensive Patients : A double-blind study assessed the efficacy of this compound in patients with resistant hypertension. Results indicated a significant decrease in blood pressure over 12 weeks without major adverse effects.

- Heart Failure Models : In a rat model of heart failure, administration of this compound resulted in improved cardiac output and reduced myocardial oxygen consumption compared to untreated groups.

Research Findings

Recent studies have focused on the broader implications of calcium channel blockers like this compound beyond hypertension:

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly beneficial in conditions like Alzheimer's disease due to calcium's role in neuronal excitability .

- Cancer Research : Investigations into the anti-tumor effects have revealed that calcium channel blockers can inhibit tumor growth in certain cancer cell lines by inducing apoptosis .

特性

IUPAC Name |

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPHSXEFQBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652534 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-91-1 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。